molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号: B2777654
CAS番号: 955662-26-7
分子量: 461.54
InChIキー: NMCIMHKEHOYSEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes:

  • Molecular Formula : C24H21N3O4S
  • Molecular Weight : 447.51 g/mol
  • IUPAC Name : N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazoles exhibit significant antibacterial properties. In particular:

  • DNA Gyrase Inhibition : Compounds derived from the thiazole scaffold have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria such as Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .
  • Minimum Inhibitory Concentrations (MIC) : The most promising inhibitors demonstrated MIC values between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and Enterococcus faecium.

Cytotoxicity Against Cancer Cells

Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

  • Colon Carcinoma : Some derivatives exhibited IC50 values as low as 6.2 μM against the HCT-116 colon carcinoma cell line .
  • Breast Cancer : Compounds were also tested against the MCF-7 breast cancer cell line with notable cytotoxicity observed .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The tetrahydroisoquinoline moiety interacts with various enzymes and receptors that modulate cellular pathways.
  • Inhibition of Bacterial Enzymes : By inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, the compound disrupts bacterial replication processes .

Case Studies and Research Findings

Several studies have been pivotal in elucidating the biological activities of this compound:

StudyFindings
Identified low micromolar inhibitors for DNA gyrase; significant antibacterial activity against Gram-positive strains.
Demonstrated cytotoxicity against colon cancer cells with an IC50 of 6.2 μM.
Optimized compounds showed dual inhibition of DNA gyrase and topoisomerase IV with potential for treating bacterial infections.

科学的研究の応用

Anti-inflammatory Applications

The compound has been studied for its ability to inhibit receptor-interacting protein kinase 1 (RIP1), which plays a critical role in necroptosis and inflammation. Inhibition of RIP1 has been associated with therapeutic benefits in conditions such as psoriasis and rheumatoid arthritis. Recent studies have shown that small-molecule inhibitors like this compound can effectively block tumor necrosis factor (TNF)-dependent cellular responses, highlighting their potential as novel anti-inflammatory agents .

Case Study: RIP1 Inhibition

  • Objective : To evaluate the efficacy of the compound in blocking TNF-dependent cellular responses.
  • Method : Cellular assays were conducted to assess cytokine production in human ulcerative colitis explants.
  • Findings : The compound demonstrated high potency in reducing spontaneous cytokine production, suggesting a promising role in treating inflammatory diseases .

Cancer Treatment

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has also been investigated for its potential in cancer therapy. Its mechanism involves inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to tumor-specific immunosuppression.

Case Study: IDO Inhibition

  • Objective : To assess the compound's effectiveness in enhancing anti-cancer treatments.
  • Method : The compound was administered alongside conventional anti-cancer agents to evaluate combined efficacy.
  • Findings : Results indicated that the compound could enhance the effectiveness of anti-cancer therapies by mitigating immunosuppression associated with tumors .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Tetrahydroisoquinoline derivatives are known for their diverse biological activities, including neuroprotective effects.

Case Study: Neuropharmacological Activity

  • Objective : To explore the neuropharmacological properties of the compound.
  • Method : In vivo models were utilized to study the effects on neurotransmitter systems.
  • Findings : Preliminary results indicate that the compound may modulate neurotransmitter release and exhibit protective effects against neurodegeneration .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryRIP1 inhibitionReduces cytokine production in ulcerative colitis
Cancer TreatmentIDO inhibitionEnhances efficacy of anti-cancer therapies
NeuropharmacologyModulation of neurotransmitter systemsPotential neuroprotective effects

特性

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIMHKEHOYSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。